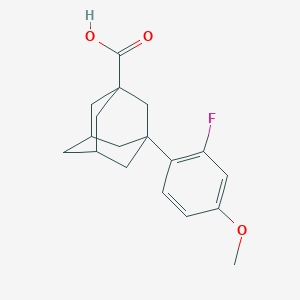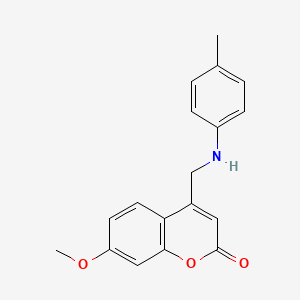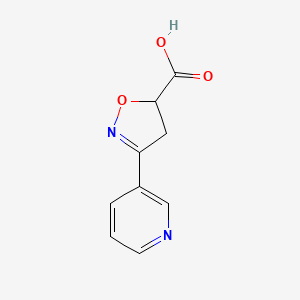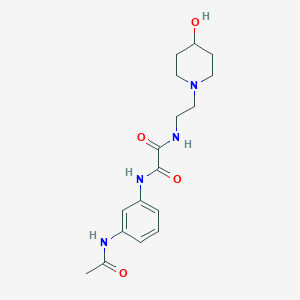
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid, also known as homoadamantane-1-carboxylic acid, is a unique organic compound with numerous potential applications in various fields of research and industry. It has a molecular formula of C18H21FO3 and a molecular weight of 304.36 .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such as this compound, involves various methods . One method involves the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution . The reaction time was 16–18 hours, and an equimolar amount of water was recovered .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique adamantane core, a highly symmetrical cage-like structure composed of three condensed cyclohexane rings in chair conformations . This structure is substituted at one corner with a carboxylic acid group and a 2-fluoro-4-methoxyphenyl group .科学的研究の応用
Medicinal Chemistry and Drug Design
Functionalized adamantanes, including fluorinated derivatives, play a significant role in medicinal chemistry. The bridgehead fluorine substitution in adamantylamines and acids, such as the fully fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid, affects their solution- and solid-state properties. These modifications influence acidity and lipophilicity, critical for designing medicinal therapeutics. Studies have shown that bridgehead fluorine atoms can induce long-range electronic effects within the adamantane framework, impacting the compound's physicochemical characteristics essential for drug development (Jasys et al., 2000).
Synthetic Chemistry
In synthetic chemistry, adamantane derivatives are used as intermediates for creating compounds with complex structures. For instance, the exhaustive C-methylation of carboxylic acids by trimethylaluminium offers a new route to tert-butyl compounds, demonstrating the versatility of adamantane-1-carboxylic acid in synthesizing novel chemical entities. This method has been applied to various carboxylic acids, highlighting the compound's utility in organic synthesis (Meisters & Mole, 1974).
Polymer Science
Adamantane derivatives have also found applications in polymer science. New polyamides have been synthesized from adamantane-type cardo dicarboxylic acids, demonstrating moderate to high inherent viscosities and excellent solubility in various solvents. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for advanced materials applications. The inclusion of adamantane units contributes to the unique physical properties of these polymers, including strength and durability (Liaw et al., 1999).
Material Science
In material science, adamantane derivatives enhance the properties of materials. For example, hollow and solid spheres assembled from functionalized macrocycles containing adamantane demonstrate unique structural and self-assembly properties. These macrocycles can form stable hollow spherical aggregates or solid spheres, depending on the substituents and solvent conditions. Such materials have potential applications in nanotechnology and material engineering, where the precise control over the assembly and morphology of materials is crucial (Tominaga et al., 2019).
特性
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-22-13-2-3-14(15(19)5-13)17-6-11-4-12(7-17)9-18(8-11,10-17)16(20)21/h2-3,5,11-12H,4,6-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMFEKZUTNZVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2953504.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2953507.png)

![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)

![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
